4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of bromine, chlorine, and pyridine groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 2,5-dichloropyridine to introduce the bromine atom. This is followed by the sulfonation of the resulting intermediate with benzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve the coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological studies: It can be used as a probe to study the interactions of sulfonamide-based compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, as it can form hydrogen bonds and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dichloropyridine: Similar in structure but lacks the sulfonamide group.
2,5-Dichloro-N-pyridin-2-ylbenzenesulfonamide: Similar but lacks the bromine atom.
4-Bromo-N-pyridin-2-ylbenzenesulfonamide: Similar but lacks the chlorine atoms.
Uniqueness
4-bromo-2,5-dichloro-N-(pyridin-2-yl)benzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2O2S/c12-7-5-9(14)10(6-8(7)13)19(17,18)16-11-3-1-2-4-15-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPLTKRQKPASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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